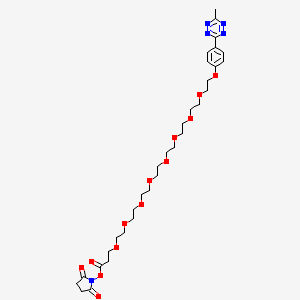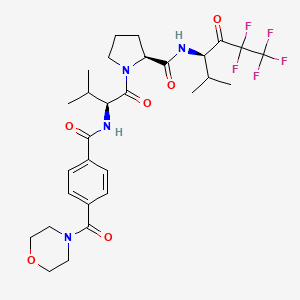
Methyltetrazine-PEG8-NHS ester
Overview
Description
Methyltetrazine-PEG8-NHS ester is a PEG Linker.
Scientific Research Applications
Bioconjugation
“Methyltetrazine-PEG8-NHS ester” is a crosslinker with enhanced stability and water solubility . This crosslinker has an NHS ester that can be reacted with a primary amine . This makes it useful in bioconjugation, where it can be used to link two biomolecules together.
Click Chemistry
The methyltetrazine group in “Methyltetrazine-PEG8-NHS ester” is reactive with trans-cyclooctenes . This makes it a useful reagent in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Protein Labeling
“Methyltetrazine-PEG8-NHS ester” is very reactive with amine (NH2) containing entities . This makes it a useful reagent for protein labeling, where it can be used to attach a label (such as a fluorescent dye or a radioactive isotope) to a protein.
Reduction of Protein Aggregation
The hydrophilic PEG spacer in “Methyltetrazine-PEG8-NHS ester” is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution . This makes it useful in protein storage and protein-based drug development.
PROTAC Linker
“Methyltetrazine-PEG8-NHS ester” is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The linker is a crucial component of a PROTAC, connecting the ligase-recruiting moiety to the protein-targeting moiety.
Drug Delivery
The hydrophilic PEG spacer in “Methyltetrazine-PEG8-NHS ester” can enhance the water solubility of the labeled molecule . This property is beneficial in drug delivery, where improving the solubility of drug molecules can enhance their bioavailability and therapeutic effectiveness.
Mechanism of Action
Target of Action
Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative designed as a PROTAC linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of Methyltetrazine-PEG8-NHS ester involves the formation of a bridge between the E3 ubiquitin ligase and the target protein. This is achieved through the two different ligands present in the PROTAC . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by Methyltetrazine-PEG8-NHS ester is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the action of Methyltetrazine-PEG8-NHS ester is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a mechanism for therapeutic intervention.
Action Environment
The action of Methyltetrazine-PEG8-NHS ester can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester with primary amines . Additionally, the hydrophilic PEG spacer can reduce aggregation of labeled proteins stored in solution , potentially enhancing the stability and efficacy of the compound in biological environments.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEBYIRKMRTDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-PEG8-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)



